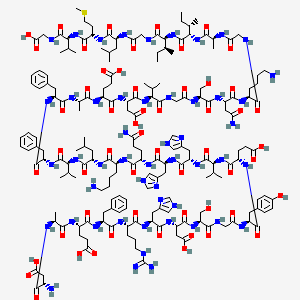
Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate is an organic compound with the empirical formula C11H13F2NO2 . It is a solid substance and its molecular weight is 229.22 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate isNC(CC(OCC)=O)C1=CC(F)=CC=C1F . The InChI is 1S/C11H13F2NO2/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5,10H,2,6,14H2,1H3 . Physical And Chemical Properties Analysis
Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate is a solid substance . Its molecular weight is 229.22 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .Aplicaciones Científicas De Investigación
Spectroscopic and Diffractometric Characterization of Polymorphism
The scientific research applications of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate are diverse, particularly in the field of pharmaceutical development where understanding polymorphism is crucial. A study focused on characterizing polymorphic forms of a structurally similar investigational pharmaceutical compound using various spectroscopic and diffractometric techniques. This research highlights the challenges in analytical and physical characterization due to the similar spectra and diffraction patterns exhibited by different polymorphic forms. The study utilized capillary powder X-ray diffraction (PXRD) to distinguish minor differences between forms, alongside solid-state nuclear magnetic resonance (SSNMR) to observe subtle structural variances. Such detailed characterization is essential for ensuring the consistency and efficacy of pharmaceutical products (F. Vogt, G. Williams, Matthew N. R. Johnson, R. Copley, 2013).
Role in Crystal Packing
Another aspect of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate's application in scientific research is its contribution to understanding crystal packing mechanisms. For instance, ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, which share a common structural motif with Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate, have been studied for their crystal packing. These compounds utilize rare N⋯π and O⋯π interactions, contributing to the formation of unique crystal structures. This research provides insights into the non-covalent interactions that influence molecular assembly and crystal formation, which are critical in drug design and development (Zhenfeng Zhang, Yanbo Wu, Guisheng Zhang, 2011).
Insights into Molecular Interactions
The detailed study of molecular interactions is another significant application. For example, research on Dabigatran etexilate tetrahydrate, which contains similar structural features, delves into the intramolecular and intermolecular hydrogen bonding patterns that stabilize its crystal structure. This work provides valuable information on how specific functional groups in molecules like Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate interact to form stable, bioactive compounds. Understanding these interactions is fundamental in the design and optimization of new pharmaceuticals (Hong-qiang Liu, Weigang Zhang, Zhi-qiang Cai, Wei-Ren Xu, Xiu-ping Shen, 2012).
Safety and Hazards
Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate is classified as a combustible solid . The flash point is not applicable . Users are advised to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing . It should be kept in a dry, cool, and well-ventilated place with the container tightly closed .
Propiedades
IUPAC Name |
ethyl 3-amino-3-(2,4-difluorophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5,10H,2,6,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSICQFDYLZXLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2926602.png)

![N-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2926604.png)


![1-(furan-2-carbonyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2926608.png)




